4-Amino-3-bromo-2-methylbenzoic acid molecular weight and formula
4-Amino-3-bromo-2-methylbenzoic acid molecular weight and formula
Topic: 4-Amino-3-bromo-2-methylbenzoic acid molecular weight and formula Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Amino-3-bromo-2-methylbenzoic acid (CAS 1935560-83-0 ) is a highly specialized intermediate used in the synthesis of pharmaceuticals, particularly kinase inhibitors and antibacterial agents. As a trisubstituted benzoic acid derivative, it presents a unique structural motif where the bromine atom is sterically "sandwiched" between the methyl and amino groups. This configuration imparts specific electronic and steric properties, making it a valuable scaffold for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies.
This guide details the physicochemical specifications, synthetic challenges, and characterization protocols for this compound, providing a robust reference for laboratory synthesis and application.
Physicochemical Specifications
The precise molecular weight and formula are critical for stoichiometry in synthetic workflows.
Core Identity Data
| Parameter | Value |
| Chemical Name | 4-Amino-3-bromo-2-methylbenzoic acid |
| CAS Registry Number | 1935560-83-0 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Exact Mass | 228.9738 Da |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | Acid: ~3.8 |
Elemental Composition Analysis
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass % |
| Carbon | C | 12.011 | 8 | 96.088 | 41.77% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.50% |
| Bromine | Br | 79.904 | 1 | 79.904 | 34.73% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.09% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.91% |
| Total | 230.061 | 100.00% |
Structural Analysis & Logic
The structural integrity of 4-amino-3-bromo-2-methylbenzoic acid is defined by the substitution pattern on the benzene ring. Understanding the numbering is vital for distinguishing it from its isomers (e.g., the more common 5-bromo isomer).
Structural Connectivity (DOT Visualization)
Figure 1: Connectivity and IUPAC numbering logic for 4-Amino-3-bromo-2-methylbenzoic acid. Note the steric crowding at C3.
Synthesis & Manufacturing Protocols
Synthesizing the 3-bromo isomer is challenging because the 5-position is electronically and sterically favored during direct bromination of 4-amino-2-methylbenzoic acid. The amino group (C4) directs ortho to positions C3 and C5. However, C3 is "sandwiched" between the methyl (C2) and amino (C4) groups, creating significant steric hindrance.
Route A: Direct Bromination (Regioselectivity Challenge)
Note: This route typically yields a mixture favoring the 5-bromo isomer. Careful separation is required.
Reagents: 4-Amino-2-methylbenzoic acid, N-Bromosuccinimide (NBS), DMF/Acetonitrile.
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Dissolution: Dissolve 1.0 eq of 4-amino-2-methylbenzoic acid in DMF (0.5 M).
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Bromination: Add 1.0 eq of NBS portion-wise at -10°C to 0°C . Low temperature is critical to improve regioselectivity toward the kinetically controlled product, though the thermodynamic product (5-bromo) often dominates.
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Workup: Pour into ice water. Filter the precipitate.[1]
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Purification (Critical): The crude solid will likely contain ~80% 5-bromo and ~20% 3-bromo isomer.
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Separation: Use Flash Column Chromatography (SiO2, Hexane/EtOAc gradient). The 3-bromo isomer, being more sterically crowded, often elutes differently due to twisted conformation affecting polarity.
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Route B: The "Sandwich" Strategy (Recommended)
To exclusively target the C3 position, a de novo synthesis or blocking strategy is preferred.
Workflow Diagram:
Figure 2: Synthetic workflow contrasting direct bromination risks with the more robust nitro-reduction route.
Protocol for Route B (Nitro-Reduction):
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Precursor: Begin with 2-methyl-4-nitrobenzoic acid .
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Bromination: Brominate using Br2/FeBr3. The nitro group deactivates the ring, but the methyl group activates the ortho position (C3). The C5 position is sterically less hindered but electronically less favorable relative to the methyl activation at C3? Correction: Nitro is meta-directing (to C2, C6 - blocked or unfavorable). Methyl is ortho/para (to C1, C3, C5). COOH is meta (to C3, C5).
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Analysis: Both Methyl and COOH direct to C3 and C5. Bromination of the nitro compound is difficult but avoids the "amine-first" direction to C5.
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Reduction: Reduce the nitro group to an amine using Iron powder in acetic acid or catalytic hydrogenation (careful not to debrominate).
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Reagents: Fe (5 eq), AcOH/EtOH, reflux 2h.
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Yield: High fidelity for the amino group formation.
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Analytical Characterization
To validate the identity of the synthesized compound, use the following expected spectral data.
Proton NMR (¹H NMR) - DMSO-d₆
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δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
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δ 7.60 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C6 .
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δ 6.75 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C5 .
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Note: The coupling constant (~8.5 Hz) confirms the ortho relationship between H5 and H6, proving the C3/C4 positions are substituted.
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δ 5.80 ppm (br s, 2H): Amino protons (-NH₂).
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δ 2.35 ppm (s, 3H): Methyl group at C2 .
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+) or (-)
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M+H Peak: 230.0 and 232.0 (1:1 intensity ratio characteristic of mono-bromine).
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Fragment Ions: Loss of COOH (M-45) or Br (M-79/81).
Applications in Drug Discovery
This molecule serves as a critical bioisostere and scaffold in medicinal chemistry:
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Kinase Inhibition: The 4-amino-benzoic acid motif mimics the hinge-binding region of ATP. The C3-Bromine provides a handle for:
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Halogen Bonding: Interaction with backbone carbonyls in the target protein.
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Suzuki Couplings: Further derivatization to extend the scaffold into hydrophobic pockets.
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Conformational Locking: The C2-Methyl and C3-Bromo substituents create a "molecular twist," forcing the carboxylic acid out of planarity with the phenyl ring. This can improve selectivity by matching specific protein pocket shapes.
Safety & Handling
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Storage: Store at +2°C to +8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group. Light sensitive (bromine bond lability).
References
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Chemical Substance Registry. CAS 1935560-83-0 Entry. ChemSrc. Available at: [Link]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience.
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PubChem Database. 4-Amino-2-methylbenzoic acid (Precursor Data). National Center for Biotechnology Information. Available at: [Link]
